molecular formula C21H28N2O B10879480 1-(Butan-2-yl)-4-(3-phenoxybenzyl)piperazine

1-(Butan-2-yl)-4-(3-phenoxybenzyl)piperazine

Cat. No.: B10879480
M. Wt: 324.5 g/mol
InChI Key: BWIZVCZPDZIFHQ-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4-(3-phenoxybenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry due to their biological activity. This particular compound is characterized by the presence of a butan-2-yl group and a 3-phenoxybenzyl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)-4-(3-phenoxybenzyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced via alkylation of the piperazine ring using butan-2-yl halides in the presence of a base such as sodium hydride.

    Attachment of the 3-phenoxybenzyl Group: The final step involves the nucleophilic substitution reaction where the piperazine derivative reacts with 3-phenoxybenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-yl)-4-(3-phenoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with different alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated piperazine ring.

    Substitution: Various alkyl or aryl substituted piperazine derivatives.

Scientific Research Applications

1-(Butan-2-yl)-4-(3-phenoxybenzyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents, particularly in the design of drugs targeting the central nervous system.

    Biological Studies: The compound is employed in studies investigating the interaction of piperazine derivatives with biological receptors and enzymes.

    Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-4-(3-phenoxybenzyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • 1-(Butan-2-yl)-4-(2-phenoxybenzyl)piperazine
  • 1-(Butan-2-yl)-4-(4-phenoxybenzyl)piperazine
  • 1-(Butan-2-yl)-4-(3-methoxybenzyl)piperazine

Uniqueness: 1-(Butan-2-yl)-4-(3-phenoxybenzyl)piperazine is unique due to the specific positioning of the phenoxy group on the benzyl moiety, which can influence its binding affinity and selectivity towards biological targets. This structural uniqueness can result in distinct pharmacological profiles compared to other similar compounds.

Properties

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

1-butan-2-yl-4-[(3-phenoxyphenyl)methyl]piperazine

InChI

InChI=1S/C21H28N2O/c1-3-18(2)23-14-12-22(13-15-23)17-19-8-7-11-21(16-19)24-20-9-5-4-6-10-20/h4-11,16,18H,3,12-15,17H2,1-2H3

InChI Key

BWIZVCZPDZIFHQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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